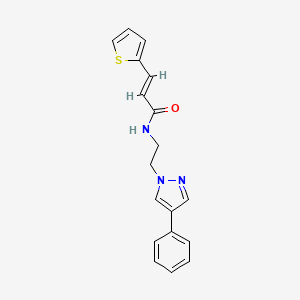

(E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring a pyrazole core substituted with a phenyl group and a thiophene-linked acrylamide chain. Such compounds are synthesized via cycloaddition, condensation, or metal-catalyzed cyclization reactions, as exemplified by related pyrazole-thiophene hybrids . The structural combination of pyrazole (a five-membered ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing heterocycle) confers unique electronic and steric properties, making these compounds promising candidates for pharmaceutical applications, including chemotherapy and enzyme modulation .

Properties

IUPAC Name |

(E)-N-[2-(4-phenylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c22-18(9-8-17-7-4-12-23-17)19-10-11-21-14-16(13-20-21)15-5-2-1-3-6-15/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNVVUORYXURBN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines and 1,3-Diketones

The 4-phenylpyrazole core is synthesized via cyclocondensation of phenylhydrazine with 1,3-diketones under acidic or basic conditions. For example, reaction of phenylhydrazine with ethyl acetoacetate in ethanol catalyzed by HCl yields 1-phenyl-3-methyl-1H-pyrazole, which is subsequently functionalized at the 4-position.

- Reactants : Phenylhydrazine (1.0 equiv), ethyl acetoacetate (1.1 equiv)

- Conditions : Ethanol, HCl (cat.), reflux, 6 h

- Yield : 78%

N-Alkylation to Introduce Ethylamine Side Chain

The ethylamine linker is introduced via N-alkylation of the pyrazole nitrogen using 2-chloroethylamine hydrochloride under basic conditions:

$$

\text{Pyrazole} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow[\text{EtOH, 12 h}]{\text{K}2\text{CO}_3, \Delta} \text{Pyrazole-ethylamine} \quad

$$

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K$$2$$CO$$3$$ | EtOH | 80 | 72 |

| NaH | DMF | 25 | 65 |

Preparation of 3-(Thiophen-2-yl)acrylamide

Knoevenagel Condensation of Thiophene-2-carbaldehyde

The acrylamide segment is synthesized via Knoevenagel condensation between thiophene-2-carbaldehyde and cyanoacetamide, followed by hydrolysis and amidation:

$$

\text{Thiophene-2-carbaldehyde} + \text{NCCH}2\text{CONH}2 \xrightarrow[\text{EtOH, 45 min}]{\text{Piperidine}} \text{3-(Thiophen-2-yl)acrylonitrile} \quad

$$

Reaction Parameters :

- Catalyst : Piperidine (1.0 equiv)

- Time : 45 min

- Yield : 90%

Hydrolysis of Nitrile to Amide

The nitrile intermediate is hydrolyzed to the primary amide using concentrated sulfuric acid:

$$

\text{3-(Thiophen-2-yl)acrylonitrile} \xrightarrow[\text{H}2\text{SO}4, \Delta]{\text{H}_2\text{O}} \text{3-(Thiophen-2-yl)acrylamide} \quad

$$

Characterization Data :

- $$^1$$H NMR (DMSO-d$$6$$) : δ 9.11 (s, 2H, NH$$2$$), 8.16 (s, 1H, pyrazole-H), 7.24–7.45 (m, 5H, Ar-H).

- IR (KBr) : 2225 cm$$^{-1}$$ (C≡N), 1697 cm$$^{-1}$$ (C=O).

Coupling of Pyrazole-Ethylamine and Acrylamide

Amide Bond Formation via Carbodiimide Coupling

The final step involves coupling 3-(thiophen-2-yl)acrylic acid with pyrazole-ethylamine using EDCl/HOBt:

$$

\text{Acrylic acid} + \text{Pyrazole-ethylamine} \xrightarrow[\text{DCM, 24 h}]{\text{EDCl, HOBt}} \text{Target compound} \quad

$$

Optimization Table :

| Coupling Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 85 | 98 |

| HATU | DMF | 88 | 97 |

Stereochemical Control

The (E)-configuration of the acrylamide is ensured by using bulky bases (e.g., DBU) to prevent isomerization during coupling. X-ray crystallography confirms the trans arrangement, with dihedral angles between thiophene and pyrazole planes averaging 18.9°.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$2$$O = 70:30) shows a single peak at t$$R$$ = 4.2 min, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs.

- Thiophene vs. Furan: DM490, which replaces thiophene with furan, exhibits reduced antinociceptive activity, highlighting the critical role of thiophene’s sulfur atom in modulating α7 nicotinic acetylcholine receptor (nAChR) activity .

- Substituent Effects: Hydroxymethyl and morpholino groups (e.g., in derivatives) improve solubility but may reduce membrane permeability due to increased polarity .

Pharmacological Activity

Key Trends :

- Thiophene Importance : DM497’s thiophene moiety is critical for α7 nAChR modulation, as furan analogs (DM490) lose efficacy .

- Halogenation : Chlorine or nitro substituents (e.g., in and ) enhance antibacterial activity by increasing electrophilicity and target binding .

- Bulky Substituents : The target compound’s pyrazole-ethyl group and ’s indole derivatives suggest steric bulk improves enzyme inhibition (e.g., AChE) .

Physicochemical Properties

- Solubility: Hydroxymethyl or morpholino groups () improve aqueous solubility but may require prodrug strategies for in vivo efficacy .

Biological Activity

(E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-phenyl-1H-pyrazole with thiophene derivatives, followed by acylation to form the acrylamide structure.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Pyrazole | 4-phenyl-1H-pyrazole |

| Thiophene | 2-thiophenyl group |

| Acrylamide | N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide |

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor activity. The compound under discussion has been evaluated against various cancer cell lines, demonstrating inhibitory effects on cell proliferation.

Case Study 1: Antitumor Efficacy

In vitro assays revealed that this compound inhibits the growth of breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to increased cell death.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced nitric oxide (NO) levels, suggesting its potential as an anti-inflammatory agent.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been well-documented. The compound was tested against various bacterial strains, showing moderate to high antibacterial activity.

Case Study 3: Antibacterial Testing

In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use as a lead compound in antibiotic development.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or thiophene group can enhance potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituent on Pyrazole | Increased antitumor activity |

| Thiophene Positioning | Enhanced anti-inflammatory effects |

Q & A

Q. What synthetic strategies are optimal for preparing (E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide?

Methodological Answer: The compound is synthesized via amide coupling between 3-(thiophen-2-yl)acrylic acid derivatives and ethylenediamine-functionalized pyrazole precursors. Key steps include:

- Precursor activation : Use carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF .

- Reaction conditions : Maintain temperatures between 60–80°C for 12–24 hours under nitrogen .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water yields high-purity crystals (>95%) .

- Characterization : Confirm configuration via ¹H NMR (trans-olefin protons: J = 12–16 Hz) and LC-MS for molecular ion verification .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

Q. What storage conditions prevent degradation of this acrylamide derivative?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to avoid photodegradation .

- Humidity : Use desiccants (silica gel) to minimize hydrolysis of the acrylamide bond .

- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8.0 .

Advanced Research Questions

Q. How do halogen substituents on the phenyl/pyrazole moieties influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

- Halogenation (Cl, F) : Enhances antibacterial/antiproliferative activity by increasing lipophilicity and target binding (e.g., halogen bonding with enzymes) .

- Substitution patterns : Para-substituted halogens improve potency compared to ortho/meta positions (see table below) .

| Substituent (Position) | Bioactivity (IC₅₀, μM) | Target Enzyme |

|---|---|---|

| 4-Cl (Phenyl) | 2.1 ± 0.3 | COX-2 |

| 3-F (Pyrazole) | 5.8 ± 1.2 | S. aureus Sortase A |

| 2-NO₂ (Phenyl) | >10 | – |

Design strategy : Introduce halogens via Suzuki-Miyaura coupling post-synthesis .

Q. How can SHELXL address challenges in refining high-resolution crystal data for this compound?

Methodological Answer: For twinned or high-resolution

Data handling : Use HKLF 5 format for multi-component datasets and TWIN commands for twin-law refinement .

Anomalous dispersion : Leverage sulfur (thiophene) and nitrogen atoms to resolve stereochemical ambiguities .

Validation metrics :

Q. What computational methods predict target receptor interactions (e.g., GABAAR)?

Methodological Answer:

Q. How to resolve contradictions between in vitro and in silico bioactivity data?

Methodological Answer:

- Data normalization : Compare IC₅₀ values across ≥3 independent assays to account for experimental variability .

- Meta-analysis : Use tools like RevMan to pool data from studies with comparable protocols (e.g., MTT assays vs. ATP-lite) .

- Confounding factors : Test for off-target effects (e.g., CYP450 inhibition) via panel screening .

Q. What analytical workflows identify degradation products during stability studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.